4-Nitro-1,2-dihydro-5-acenaphthylenol 4-Nitro-1,2-dihydro-5-acenaphthylenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC0802265
InChI: InChI=1S/C12H9NO3/c14-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)13(15)16/h1-3,6,14H,4-5H2
SMILES: C1CC2=CC(=C(C3=C2C1=CC=C3)O)[N+](=O)[O-]
Molecular Formula: C12H9NO3
Molecular Weight: 215.2 g/mol

4-Nitro-1,2-dihydro-5-acenaphthylenol

CAS No.:

Cat. No.: VC0802265

Molecular Formula: C12H9NO3

Molecular Weight: 215.2 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-1,2-dihydro-5-acenaphthylenol -

Specification

Molecular Formula C12H9NO3
Molecular Weight 215.2 g/mol
IUPAC Name 4-nitro-1,2-dihydroacenaphthylen-5-ol
Standard InChI InChI=1S/C12H9NO3/c14-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)13(15)16/h1-3,6,14H,4-5H2
Standard InChI Key SMFCLZNIYUHNNM-UHFFFAOYSA-N
SMILES C1CC2=CC(=C(C3=C2C1=CC=C3)O)[N+](=O)[O-]
Canonical SMILES C1CC2=CC(=C(C3=CC=CC1=C23)O)[N+](=O)[O-]

Introduction

Chemical Identity and Nomenclature

4-Nitro-1,2-dihydro-5-acenaphthylenol is identified by several names and key identifiers:

IdentifierValue
CAS Registry Number84998-96-9
IUPAC Name4-nitro-1,2-dihydroacenaphthylen-5-ol
Alternative Names4-nitro-5-oxy-acenaphthene
Molecular FormulaC12H9NO3

The compound is part of the larger family of substituted acenaphthylenes, which are characterized by their fused ring systems .

Structural Characteristics

The basic structure of this compound is derived from acenaphthylene, which consists of naphthalene with an ethylene bridge connecting positions 1 and 8. In the 1,2-dihydro form, one of the double bonds in the five-membered ring is saturated. The compound has distinctive structural features:

  • A nitro (-NO2) group at position 4, which is electron-withdrawing

  • A hydroxyl (-OH) group at position 5, which is electron-donating

  • Partial saturation in the five-membered ring (1,2-dihydro)

This combination of electron-withdrawing and electron-donating groups creates an interesting electronic distribution within the molecule, potentially influencing its reactivity and properties .

Physical Properties

Based on available data and predictions, 4-Nitro-1,2-dihydro-5-acenaphthylenol has the following physical properties:

PropertyValueSource/Note
Physical StateSolid at room temperatureInferred from related compounds
Boiling Point393.4±42.0°C at 760 mmHg (Predicted)
Flash Point173.0°C
AppearanceLikely yellow to amberBased on similar nitro-aromatic compounds

The high boiling point suggests strong intermolecular forces, likely including hydrogen bonding due to the hydroxyl group. The physical appearance prediction is based on the common characteristics of nitro-substituted aromatic compounds, which typically display yellow to amber coloration .

Chemical Properties and Reactivity

The chemical behavior of 4-Nitro-1,2-dihydro-5-acenaphthylenol can be anticipated based on its functional groups:

Hydroxyl Group

The hydroxyl group at position 5 contributes several important chemical properties:

  • Participates in hydrogen bonding, affecting solubility and intermolecular interactions

  • May undergo esterification reactions with carboxylic acids or their derivatives

  • Can be deprotonated under basic conditions to form a phenolate, increasing water solubility

Nitro Group

The nitro group at position 4 significantly influences the compound's reactivity:

  • Acts as a powerful electron-withdrawing group, activating the aromatic ring toward nucleophilic substitution

  • Can be reduced to an amino group under appropriate conditions, similar to the synthesis pathway seen in related compounds

  • Imparts potential redox activity to the molecule

Related Compounds

To better understand the context and properties of 4-Nitro-1,2-dihydro-5-acenaphthylenol, examining related compounds provides valuable insights:

5-Nitroacenaphthene (602-87-9)

This closely related compound differs primarily in lacking the hydroxyl group at position 5:

PropertyValueSource
Molecular FormulaC12H9NO2
Physical StateYellow crystalline solid
Melting Point100-101°C
Boiling Point279°C
IARC ClassificationGroup 2B (Possibly carcinogenic to humans)

5-Nitroacenaphthene is described as being slightly soluble in chloroform and DMSO . Its classification as a possible carcinogen suggests that similar caution should be exercised when handling 4-Nitro-1,2-dihydro-5-acenaphthylenol.

1,2-Dihydro-4-nitro-5-acenaphthylenamine (4657-95-8)

This compound is structurally very similar to our target molecule, with an amino group instead of a hydroxyl group at position 5. According to synthesis information, it can be prepared with a yield of 59.8% under specific reaction conditions . The structural similarity suggests potentially comparable physical properties, though the amino group would confer different chemical reactivity compared to the hydroxyl group in 4-Nitro-1,2-dihydro-5-acenaphthylenol.

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